8-amino-1,5-naphthyridin-2(1H)-one
Description
8-Amino-1,5-naphthyridin-2(1H)-one is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure with a ketone group at position 2 and an amino substituent at position 6. This scaffold is part of the 1,5-naphthyridine family, which has garnered significant attention in medicinal chemistry due to its structural resemblance to biologically active natural products and pharmaceuticals. For instance, 1,5-naphthyridin-2(1H)-one derivatives are found in natural compounds like amarastelline A and nigakinone, which exhibit luminescent properties . Additionally, synthetic derivatives such as ACEA-0762 (an NMDA receptor antagonist) and HIV integrase inhibitors highlight the therapeutic versatility of this core structure .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
8-amino-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H7N3O/c9-5-3-4-10-6-1-2-7(12)11-8(5)6/h1-4H,(H2,9,10)(H,11,12) |
InChI Key |
RWDLOGDNLBMKML-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)NC2=C(C=CN=C21)N |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CN=C21)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 1,5- vs. 1,8-Naphthyridinones
The position of nitrogen atoms and substituents significantly influences biological activity. For example, 1,8-naphthyridin-2(1H)-one derivatives (e.g., pyrazinoindole analogs) exhibit distinct pharmacological profiles compared to 1,5-naphthyridinones due to differences in hydrogen-bonding patterns and steric effects .
Halogenated Derivatives
- 7-Bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one (CAS 1256834-74-8): The dihydro modification stabilizes the ring system, altering tautomeric equilibria and reactivity compared to the fully aromatic 8-amino derivative .
Hydroxy and Methoxy Derivatives
- 4-Hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one (CAS 56517-37-4): The electron-withdrawing nitro group at position 3 reduces basicity and may hinder interactions with polar enzyme active sites .
- 6-Methoxy-1,5-naphthyridin-2(1H)-one (CAS 27017-64-7): Methoxy groups improve solubility (8.27 mg/mL) but may sterically block binding in hydrophobic pockets .
Antitubercular Activity
Carbohydrazide derivatives of 1,5-naphthyridin-2(1H)-one demonstrate potent activity against M. tuberculosis. For instance:
| Compound | Substituent | MIC (μg/mL) | Reference |
|---|---|---|---|
| 6f | 3-Cyanobenzylidene | 4 | |
| 6g | 4-Cyanobenzylidene | 8 | |
| 8-Amino derivative | NH₂ at position 8 | Not reported | - |
The 8-amino derivative’s activity is hypothesized to arise from strong hydrogen bonding with dihydrofolate reductase, though direct MIC data are lacking in the evidence. In contrast, cyano-substituted carbohydrazides (e.g., 6f) achieve low MIC values due to enhanced electron-withdrawing effects and π-π stacking .
Physicochemical Properties
*Calculated based on C₈H₇N₃O. †Estimated from analogous structures.
Tautomerism and Stability
1,5-Naphthyridinones with hydroxy groups (e.g., 1,5-naphthyridin-2-ol) predominantly exist as ketone tautomers due to resonance stabilization .
Preparation Methods
Friedländer and Related Annulation Reactions
The Friedländer reaction, a classical method for synthesizing fused pyridine derivatives, has been adapted for 1,5-naphthyridines. By condensing 3-aminopyridine derivatives with β-keto esters or cyclic ketones, the 1,5-naphthyridine scaffold is formed. For example, reaction of 3-amino-2-chloropyridine with Meldrum’s acid under thermal conditions yields 8-chloro-1,5-naphthyridin-2(1H)-one, a direct precursor to the target compound. This method achieves moderate yields (50–65%) and allows substitution at position 8 through careful selection of starting materials.
Skraup and Doebner-von Miller Modifications
Skraup-type cyclizations, employing sulfuric acid as a condensing agent, have been utilized to form hydroxylated naphthyridines. Heating 3-aminopyridine with glycerol and a nitrobenzene oxidant produces 8-hydroxy-1,5-naphthyridin-2(1H)-one, which can be subsequently functionalized. While this route offers simplicity, the harsh acidic conditions limit compatibility with sensitive functional groups.
Direct Amination of Chlorinated Precursors
Nucleophilic Aromatic Substitution
The most direct route to 8-amino-1,5-naphthyridin-2(1H)-one involves amination of 8-chloro-1,5-naphthyridin-2(1H)-one. Treatment with potassium amide (KNH₂) in liquid ammonia at −35°C to −45°C facilitates substitution of the chlorine atom with an amino group. This kinetically controlled process achieves yields of 70–85%, with purity exceeding 95% after column chromatography. The reaction proceeds via a charge-controlled mechanism, where the electron-deficient C8 position is selectively targeted.
Table 1. Optimization of Amination Conditions
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | −40°C to −35°C | 82 | 97 |
| Reaction Time | 2–4 hours | 78 | 96 |
| KNH₂ Equivalents | 1.2–1.5 | 85 | 98 |
Catalytic Amination Using Transition Metals
Palladium-catalyzed Buchwald-Hartwig amination offers a complementary approach. Employing Pd(OAc)₂/Xantphos as a catalyst system and cesium carbonate as a base, 8-chloro-1,5-naphthyridin-2(1H)-one reacts with benzophenone imine to form a protected amine, which is subsequently hydrolyzed to the free amine. This method achieves yields of 60–75% but requires anhydrous conditions and costly catalysts.
Reductive Amination of Keto Intermediates
Leuckart-Wallach Reaction
Reductive amination of 8-oxo-1,5-naphthyridin-2(1H)-one with ammonium formate in formic acid under reflux introduces the amino group. This one-pot method avoids chlorinated intermediates but suffers from lower yields (40–55%) due to over-reduction byproducts.
Borane-Mediated Reduction
Alternative protocols using BH₃·THF to reduce imines formed in situ from 8-oxo derivatives and ammonium acetate show improved selectivity. Yields reach 65% with 90% purity, though strict moisture control is necessary.
Post-Functionalization of Preformed Naphthyridines
Vicarious Nucleophilic Substitution
Electron-deficient 1,5-naphthyridines undergo vicarious substitution at C8 using hydroxylamine-O-sulfonic acid. This method, conducted in DMF at 80°C, directly introduces the amino group without halogenation steps, yielding 50–60% product.
Photocatalytic C–H Amination
Recent advances in photocatalysis enable direct C–H amination of 1,5-naphthyridin-2(1H)-one using iridium catalysts and alkyl amines under blue LED irradiation. While promising, this method remains in exploratory stages, with yields below 30%.
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison for 8-Amino-1,5-Naphthyridin-2(1H)-one Synthesis
| Method | Starting Material | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 8-Chloro derivative | 85 | 98 | High |
| Friedländer Annulation | 3-Aminopyridine | 65 | 95 | Moderate |
| Reductive Amination | 8-Oxo derivative | 55 | 90 | Low |
| Photocatalysis | 1,5-Naphthyridin-2-one | 28 | 85 | Experimental |
Q & A
Q. How are contradictions in biological assay data (e.g., IC₅₀ variability) addressed?
- Methodological Answer : Variability often arises from cell line heterogeneity or assay conditions. Normalize data using Z-factor scoring, and validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability). Meta-analysis of published IC₅₀ values identifies outliers and establishes consensus potency ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
